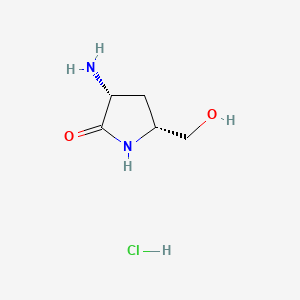
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring substituted with an amino group and a hydroxymethyl group, making it a versatile building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-glycidol.
Ring Formation: The precursor undergoes cyclization to form the pyrrolidinone ring.
Functional Group Introduction: Subsequent reactions introduce the amino and hydroxymethyl groups at the desired positions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is (3R,5R)-3-amino-5-carboxypyrrolidin-2-one.
Reduction: The major product is (3R,5R)-3-amino-5-(methyl)pyrrolidin-2-one.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,5R)-3-amino-5-(methyl)pyrrolidin-2-one
- (3R,5R)-3-amino-5-carboxypyrrolidin-2-one
- (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one
Uniqueness
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxymethyl groups. This combination of features enhances its reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C5H11ClN2O2 |
|---|---|
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4-;/m1./s1 |
InChI-Schlüssel |
AZPGEVGVMXTWBS-VKKIDBQXSA-N |
Isomerische SMILES |
C1[C@@H](NC(=O)[C@@H]1N)CO.Cl |
Kanonische SMILES |
C1C(NC(=O)C1N)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















